molecular formula C13H12ClN5 B2829626 N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine CAS No. 228407-27-0

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine

Cat. No. B2829626
CAS RN: 228407-27-0
M. Wt: 273.72
InChI Key: CJJBNRLUQJWYQK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine, also known as 4-CEC, is a designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in the underground market due to its stimulant effects. However, the use of 4-CEC is illegal in most countries, and it is classified as a Schedule I controlled substance in the United States.

Scientific Research Applications

Synthetic Studies and Chemical Properties

  • Synthetic Methodologies : Research on related purine derivatives includes studies on synthetic methods for N-methoxy-9-methyl-9H-purin-6-amines, which involve N-methylation and displacement reactions. These studies highlight the variations in amino/imino tautomer ratios and the effects of substituents on reaction outcomes. Such methodologies are crucial for developing compounds with potential biological activities (Roggen & Gundersen, 2008).

  • Catalysis and Ligand Design : The synthesis and characterization of N,N-bis[chloro(aryl)phosphino]amines and their application as ligands in chromium-catalyzed oligomerization of ethene highlight the role of steric and electronic properties in catalytic performance. Such ligands contribute to highly selective and efficient synthesis processes, relevant for industrial applications (Höhne et al., 2017).

Polymer Chemistry

  • Modification of Polymeric Materials : Studies on the copolymerization of ethene with amine-functionalized monomers to produce linear low-density polyethylene (LLDPE) with pendant aminoalkyl groups illustrate the application of related amines in modifying polymeric materials. This enables the synthesis of functionalized polymers for potential use in various industrial and biomedical applications (Schneider et al., 1997).

Anticancer Activity

  • Potential Anticancer Agents : The synthesis and evaluation of novel 1,2,4-triazolin-3-one derivatives, containing a 4-chlorophenyl group, have demonstrated significant in vitro anticancer activity against various human tumor cell lines. Such compounds represent a promising avenue for the development of new anticancer drugs (Kattimani et al., 2013).

Bioconjugation and Material Science

  • Amide Bond Formation : Investigations into the mechanism of amide bond formation in aqueous media using carbodiimide chemistry provide insights into bioconjugation strategies. This research is fundamental for the development of biomaterials and drug conjugates, where controlled amide bond formation is crucial (Nakajima & Ikada, 1995).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c14-10-3-1-9(2-4-10)5-6-15-12-11-13(17-7-16-11)19-8-18-12/h1-4,7-8H,5-6H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJBNRLUQJWYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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